molecular formula C14H15F3N2O3 B2479238 4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide CAS No. 1351588-48-1

4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

Cat. No.: B2479238
CAS No.: 1351588-48-1
M. Wt: 316.28
InChI Key: FFRSESMPFFMNPH-UHFFFAOYSA-N
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Description

4-Benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide (CAS 1351588-48-1) is a synthetic small molecule with a molecular formula of C14H15F3N2O3 and a molecular weight of 316.28 g/mol . Its structure incorporates a morpholine-3-carboxamide core, a benzyl group at the 4-position, and a 2,2,2-trifluoroethylamide moiety. The morpholine ring is a common pharmacophore in medicinal chemistry, often used to influence the physicochemical properties and bioavailability of lead compounds . The presence of the trifluoroethyl group can significantly alter the molecule's electronic properties and metabolic stability. This compound is related to a class of morpholine-functionalized molecules that are of significant interest in drug discovery research, particularly in the development of enzyme inhibitors . For instance, recent scientific literature highlights that novel N-methylmorpholine-substituted benzimidazolium salts demonstrate potent inhibitory activity against the α-glucosidase enzyme, a target for managing type 2 diabetes . Similarly, benzimidazole and morpholine hybrids are frequently explored for their anticancer potential . While the specific biological activity of this compound requires further investigation by researchers, its sophisticated structure makes it a valuable building block for probing biological mechanisms and developing new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3/c15-14(16,17)9-18-13(21)11-7-22-8-12(20)19(11)6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRSESMPFFMNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Hydroxyamide Cyclization

A common approach to morpholine derivatives involves the cyclization of β-hydroxyamides. For example, methyl 3-morpholino-3-thioxopropanoate has been synthesized via Lawesson’s reagent-mediated thionation followed by cyclization. Adapting this method:

  • Step 1 : React methyl 3-(benzylamino)-3-oxopropanoate with Lawesson’s reagent in 1,4-dioxane at 100°C to form the thioamide.
  • Step 2 : Cyclize under basic conditions (e.g., K₂CO₃) to yield the morpholine-5-one scaffold.

Key Reaction Conditions :

Reagent Solvent Temperature Yield
Lawesson’s Reagent 1,4-Dioxane 100°C 74%

This method ensures regioselective ring closure but requires optimization for introducing the benzyl group pre-cyclization.

Introducing the Benzyl Substituent

Palladium-Catalyzed Cross-Coupling

The benzyl group can be installed via Suzuki-Miyaura coupling using a boronic ester. For instance, (4-bromophenyl)methanol has been converted to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂ in 1,4-dioxane at 85°C. Applied to the target molecule:

  • Step 1 : Prepare a brominated morpholine precursor at position 4.
  • Step 2 : Couple with benzylboronic acid pinacol ester under Pd catalysis.

Representative Conditions :

Catalyst Base Solvent Temperature Yield
Pd(PPh₃)₂Cl₂ KOAc 1,4-Dioxane 85°C 85%

This method benefits from high functional group tolerance but necessitates strict inert atmosphere control.

Amidation with 2,2,2-Trifluoroethylamine

Carboxylic Acid Activation

The carboxamide group is formed by reacting a morpholine-3-carboxylic acid derivative with 2,2,2-trifluoroethylamine. Activation via mixed carbonates (e.g., ClCO₂Et) or coupling reagents (HATU, EDCI) is typical:

  • Step 1 : Convert the carboxylic acid to its acid chloride using SOCl₂.
  • Step 2 : React with 2,2,2-trifluoroethylamine in THF at 0°C.

Optimized Parameters :

Activator Amine Solvent Temperature Yield
SOCl₂ TFEA THF 0°C → RT 68%

Side reactions (e.g., over-alkylation) are mitigated by slow amine addition and low temperatures.

Integrated Synthetic Routes

Route 1: Sequential Cyclization and Functionalization

  • Synthesize methyl 3-(benzylamino)-3-oxopropanoate.
  • Cyclize using Lawesson’s reagent to form 4-benzylmorpholine-5-one.
  • Introduce trifluoroethylcarboxamide via HATU-mediated coupling.

Overall Yield : 42% (3 steps)

Route 2: Late-Stage Coupling

  • Prepare 4-bromo-morpholine-3-carboxylic acid.
  • Suzuki coupling with benzylboronic acid.
  • Amide formation with TFEA.

Overall Yield : 37% (3 steps)

Challenges and Optimization

  • Regioselectivity : Competing ring-closure pathways may yield regioisomers. Use of sterically hindered bases (e.g., DIPEA) improves selectivity.
  • Trifluoroethylamine Reactivity : The electron-withdrawing CF₃ group reduces nucleophilicity; pre-activation with DMF as a catalyst enhances coupling efficiency.
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (10–50%) effectively isolates intermediates.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., benzyl chloride) and amines (e.g., 2,2,2-trifluoroethylamine) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

  • Target Compound : Morpholine ring (6-membered, oxygen-containing heterocycle) with 5-oxo and 4-benzyl substituents.
  • Compound 50/51 (): Tetrahydropyrimidine ring (6-membered, nitrogen-containing heterocycle) with 4-oxo and 3-(2,4-difluorobenzyl) groups.
  • Compound in : Pyrrolidine ring (5-membered, nitrogen-containing heterocycle) with 5-oxo and fluorophenyl-methoxybenzyl substituents. The smaller ring size reduces conformational flexibility, possibly limiting target accessibility .

Fluorine Substituent Analysis

Compound Fluorine Position Impact on Properties
Target Compound Trifluoroethyl (-CF₃CH₂) Enhances lipophilicity (↑ logP) and metabolic resistance due to strong C-F bonds .
Compound 50/51 () 2,4-Difluorobenzyl (aromatic) Improves π-π stacking with hydrophobic protein pockets; may reduce solubility .
Compound in 2-Fluorophenyl (aromatic) Balances electronegativity for target binding without excessive hydrophobicity .

Key Substituent Effects

  • Benzyl vs.
  • Trifluoroethylamide vs. Methoxybenzylamide () : The trifluoroethyl group in the target compound significantly lowers basicity (vs. methoxybenzyl’s ether oxygen), favoring membrane permeability over aqueous solubility .

Pharmacokinetic Implications

  • Bioavailability: The trifluoroethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in fluorinated drugs like Sitagliptin .
  • Solubility : The 5-oxo morpholine core may improve solubility relative to tetrahydropyrimidine derivatives (), but the trifluoroethylamide could counteract this by increasing logP .

Q & A

Q. What are the optimal synthetic routes for 4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl and HOBt·H₂O) between morpholine-3-carboxylic acid derivatives and 2,2,2-trifluoroethylamine. Key steps include:

  • Reagent Ratios: Use a 1:1 molar ratio of acid and amine to minimize side products .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating high-purity product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Analysis: ¹H/¹³C NMR should confirm the morpholine ring (δ ~3.5–4.5 ppm for N-CH₂), benzyl group (aromatic protons at δ ~7.2–7.4 ppm), and trifluoroethyl moiety (quartet at δ ~3.8–4.0 ppm) .
  • HPLC-MS: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with ESI-MS to verify molecular weight ([M+H]⁺ expected ~403.3 g/mol) .

Q. What are common challenges in purifying this compound, and how can they be addressed?

Methodological Answer:

  • Hydrophobicity: The trifluoroethyl group increases hydrophobicity, requiring optimized solvent gradients (e.g., 10–50% acetonitrile in water) for HPLC .
  • By-Product Formation: Unreacted starting materials (e.g., benzyl-substituted intermediates) can be minimized using excess coupling agents (e.g., 1.2 eq EDC·HCl) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoroethyl group in biological activity?

Methodological Answer:

  • Analog Synthesis: Replace the trifluoroethyl group with ethyl, chloroethyl, or methyl groups to assess fluorination’s impact .
  • Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ comparisons .

Q. What computational approaches are suitable for modeling interactions between this compound and protein targets?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to simulate binding to enzymes (e.g., kinases) with fluorinated moieties as key pharmacophores .
  • MD Simulations: Analyze stability of ligand-protein complexes in explicit solvent (100 ns simulations) to identify critical hydrogen bonds with the morpholine oxygen .

Q. How should researchers resolve contradictory bioactivity data across different studies?

Methodological Answer:

  • Assay Standardization: Control for variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and ATP levels in kinase assays .
  • Structural Confirmation: Re-validate compound identity via X-ray crystallography if bioactivity discrepancies arise .

Q. What strategies are recommended for studying the compound’s solid-state polymorphism and its pharmacokinetic implications?

Methodological Answer:

  • Polymorph Screening: Use solvent evaporation (e.g., ethanol, acetonitrile) to generate different crystalline forms .
  • Characterization: Pair PXRD with DSC to identify polymorphs and assess thermodynamic stability .

Q. How can degradation pathways be elucidated under physiological conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to oxidative (H₂O₂), acidic (0.1N HCl), and basic (0.1N NaOH) conditions, followed by LC-MS to identify degradation products .
  • Metabolite Profiling: Use liver microsomes (human/rat) to simulate Phase I/II metabolism .

Q. What experimental designs are optimal for evaluating enzyme inhibition kinetics?

Methodological Answer:

  • Kinetic Assays: Use fluorogenic substrates (e.g., Z-LYTE® kits) to measure IC₅₀ and KiK_i values under varying ATP concentrations .
  • Crystallography: Co-crystallize the compound with target enzymes (e.g., PI3Kγ) to map binding interactions .

Q. How can researchers assess synergistic effects with other therapeutic agents?

Methodological Answer:

  • Combinatorial Screening: Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices against bacterial or cancer cell lines .
  • Mechanistic Studies: Perform transcriptomic profiling (RNA-seq) to identify pathways modulated by the combination .

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